molecular formula C10H12N2O3S B2974170 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 859190-71-9

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B2974170
CAS No.: 859190-71-9
M. Wt: 240.28
InChI Key: FIQJDDBYYJLFOR-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a sulfonamide group attached to the indole ring, making it a valuable molecule in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide typically involves the reaction of 3,3-dimethyl-2-oxoindoline with sulfonamide reagents under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety protocols. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide is unique due to the presence of both the 3,3-dimethyl-2-oxoindoline core and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-10(2)7-5-6(16(11,14)15)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQJDDBYYJLFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859190-71-9
Record name 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
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